molecular formula C24H22FN3O5 B15174390 3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

Cat. No.: B15174390
M. Wt: 451.4 g/mol
InChI Key: QCWOALXBNDMMTD-FYGMXOSSSA-N
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Description

3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves multiple steps, typically starting with the preparation of the spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole] core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid apart is its unique spiro structure and the presence of the fluoro and phenylethyl groups. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H22FN3O5

Molecular Weight

451.4 g/mol

IUPAC Name

3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid

InChI

InChI=1S/C24H22FN3O5/c25-14-6-7-16-15(12-14)24(23(33)26-16)20-19(17(27-24)8-9-18(29)30)21(31)28(22(20)32)11-10-13-4-2-1-3-5-13/h1-7,12,17,19-20,27H,8-11H2,(H,26,33)(H,29,30)/t17?,19-,20+,24?/m1/s1

InChI Key

QCWOALXBNDMMTD-FYGMXOSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O

Origin of Product

United States

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